

M1001: An In-depth Technical Guide to its Downstream Transcriptional Targets

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Compound of Interest

Compound Name: M1001

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Abstract

M1001 is a small molecule agonist of Hypoxia-Inducible Factor-2 α (HIF-2 α), a key transcription factor involved in cellular adaptation to low oxygen conditions. By binding to the PAS-B domain of HIF-2 α , **M1001** promotes its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), leading to the transcriptional activation of a host of downstream target genes. This document provides a comprehensive technical overview of the known and putative downstream transcriptional targets of **M1001**, the signaling pathways it modulates, and detailed experimental protocols for identifying and validating these targets. The information presented is intended to support further research into the therapeutic potential of HIF-2 α agonists.

Introduction to M1001 and HIF-2 α Signaling

Hypoxia-Inducible Factors (HIFs) are master regulators of the cellular response to hypoxia. The HIF-2 α isoform is particularly implicated in various physiological and pathological processes, including erythropoiesis, angiogenesis, and tumorigenesis. In normoxic conditions, HIF-2 α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, or in the presence of agonists like **M1001**, HIF-2 α is stabilized and translocates to the nucleus.

Once in the nucleus, HIF-2 α forms a heterodimer with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter and enhancer regions of target genes, recruiting co-activators such as p300/CBP to initiate transcription. **M1001** acts by allosterically inducing a conformational change in the HIF-2 α PAS-B domain that favors the heterodimerization with ARNT, thereby enhancing transcriptional output.

M1001 Downstream Transcriptional Targets

While a comprehensive, quantitative dataset for **M1001**-specific gene regulation in a model system like the VHL-deficient 786-O renal cell carcinoma line is not yet publicly available, the known downstream targets of HIF-2 α provide a strong indication of the genes likely to be upregulated by **M1001**. The following table summarizes a selection of well-established HIF-2 α target genes, many of which have been shown to be modulated by HIF-2 α activity in 786-O cells. It is important to note that some of this data is inferred from studies using HIF-2 α inhibitors, where a decrease in expression would suggest that an agonist like **M1001** would cause an increase.

Gene Symbol	Gene Name	Function	Fold Change (Inferred from Antagonist Studies)	Reference
VEGFA	Vascular Endothelial Growth Factor A	Angiogenesis, vascular permeability	Up-regulated	[1]
EPO	Erythropoietin	Red blood cell production	Up-regulated	[1]
CCND1	Cyclin D1	Cell cycle progression	Up-regulated	[1]
TGFA	Transforming Growth Factor Alpha	Cell proliferation, epithelial development	Up-regulated	[1]
CA9 (CAIX)	Carbonic Anhydrase 9	pH regulation, cell adhesion	Up-regulated	[2]
SLC2A1 (GLUT1)	Solute Carrier Family 2 Member 1	Glucose transport	Up-regulated	
PAI-1 (SERPINE1)	Plasminogen Activator Inhibitor-1	Fibrinolysis, cell migration	Up-regulated	[2]
CITED2	CBP/p300 Interacting Transactivator 2	Transcriptional co-regulator	Up-regulated	[2]
TRF1 (TERF1)	Telomeric Repeat Binding Factor 1	Telomere maintenance	Up-regulated	[2]
TRF2 (TERF2)	Telomeric Repeat Binding Factor 2	Telomere maintenance	Up-regulated	

RAD50	RAD50 Double Strand Break Repair Protein	DNA repair	Up-regulated
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Experimental Protocols

Cell Culture and M1001 Treatment

This protocol describes the culture of 786-O cells and subsequent treatment with **M1001** for gene expression analysis.

- Cell Line: 786-O (ATCC® CRL-1932™), a human renal clear cell adenocarcinoma cell line deficient in VHL, leading to constitutive HIF-2 α stabilization.
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Seeding: For a 6-well plate format, seed 5 x 10⁵ cells per well and allow to adhere overnight.
- **M1001** Treatment:
 - Prepare a stock solution of **M1001** in DMSO.
 - On the day of the experiment, dilute the **M1001** stock solution in the culture medium to the desired final concentration (e.g., 10 μ M). A vehicle control (DMSO) should be prepared at the same final concentration as the **M1001**-containing medium.
 - Aspirate the old medium from the cells and replace it with the **M1001**-containing medium or the vehicle control medium.
 - Incubate the cells for the desired treatment duration (e.g., 24 hours).

RNA Extraction and Sequencing (RNA-Seq)

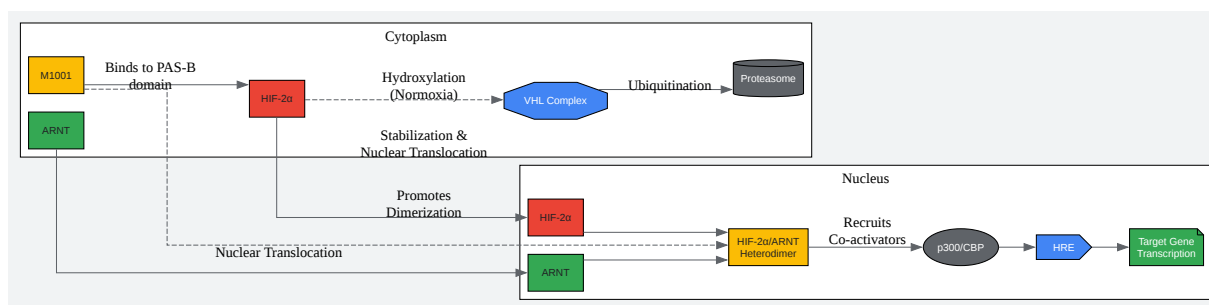
This protocol outlines the steps for isolating total RNA from **M1001**-treated cells and preparing it for next-generation sequencing.

- RNA Isolation:
 - Following treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
 - Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol™ Reagent).
 - Isolate total RNA according to the manufacturer's protocol.
 - Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
 - Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
- Library Preparation:
 - Starting with 1 µg of total RNA, perform poly(A) selection to enrich for mRNA.
 - Fragment the enriched mRNA into smaller pieces.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize second-strand cDNA.
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the library using PCR.
 - Purify the PCR product to remove primer-dimers and other contaminants.
 - Assess the quality and quantity of the final library.
- Sequencing:
 - Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A paired-end sequencing strategy is recommended.
- Data Analysis:

- Perform quality control on the raw sequencing reads.
- Align the reads to a reference genome (e.g., hg38).
- Quantify gene expression levels.
- Perform differential gene expression analysis between **M1001**-treated and vehicle control samples.
- Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.

Visualizations

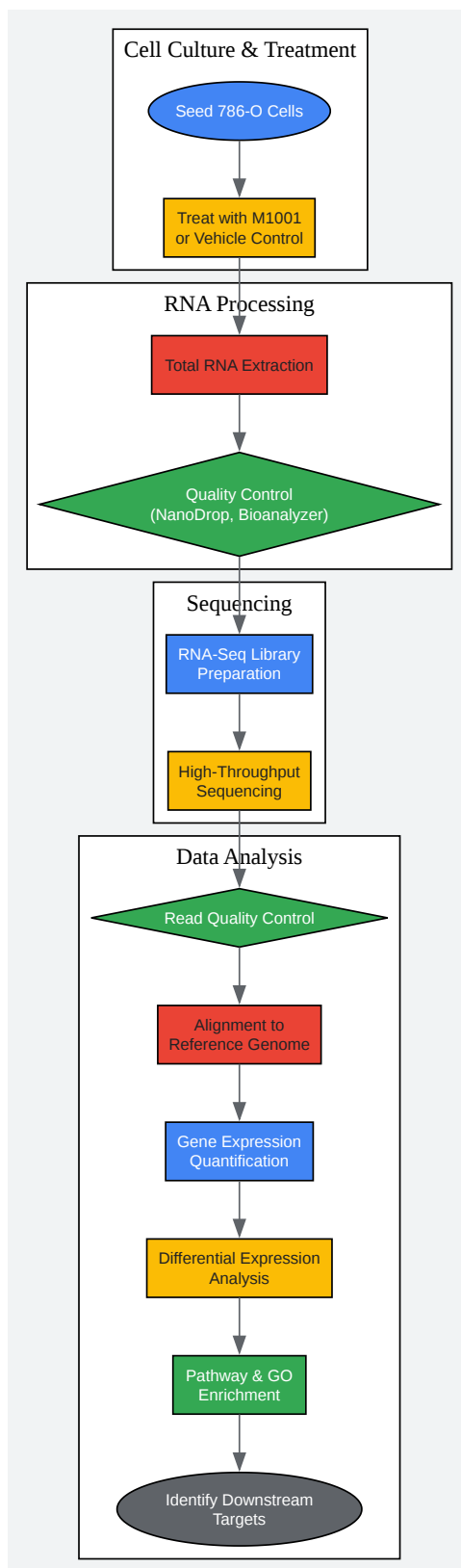
M1001-Mediated HIF-2 α Signaling Pathway



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Caption: **M1001** promotes HIF-2 α stabilization and transcriptional activity.

Experimental Workflow for Identifying M1001 Transcriptional Targets



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Caption: Workflow for identifying **M1001** targets via RNA-Seq.

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